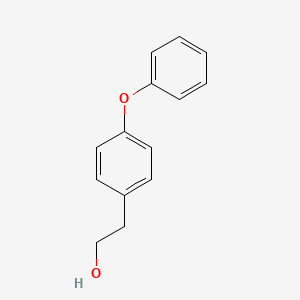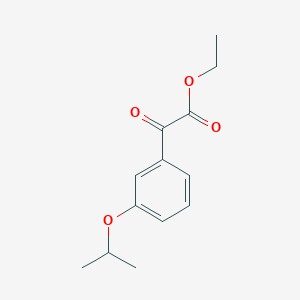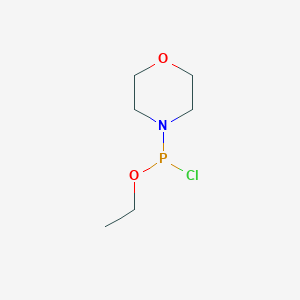
4-Phenoxyphenethyl alcohol
Descripción general
Descripción
4-Phenoxyphenethyl alcohol is an organic compound with the molecular formula C14H14O2. It is characterized by the presence of a phenoxy group attached to a phenethyl alcohol moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Phenoxyphenethyl alcohol can be synthesized through several methods. One common approach involves the reaction of phenol with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial processes also focus on minimizing waste and ensuring the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenoxyphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of phenoxyacetaldehyde or phenoxyacetone.
Reduction: Formation of phenethyl alcohol derivatives.
Substitution: Formation of substituted phenoxyphenethyl alcohols.
Aplicaciones Científicas De Investigación
4-Phenoxyphenethyl alcohol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Research explores its potential as a precursor for drug development and therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Phenoxyphenethyl alcohol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The phenoxy group may enhance its binding affinity and specificity, leading to various biological effects. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Phenethyl alcohol: Lacks the phenoxy group, resulting in different chemical properties and applications.
Phenoxyethanol: Similar structure but with a different functional group, leading to distinct uses in cosmetics and pharmaceuticals.
Benzyl alcohol: Another related compound with different reactivity and applications.
Uniqueness: 4-Phenoxyphenethyl alcohol stands out due to the presence of both phenoxy and phenethyl groups, which confer unique chemical properties and reactivity. This dual functionality makes it a versatile compound in various synthetic and research applications.
Propiedades
IUPAC Name |
2-(4-phenoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSLOQUADRGUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375121 | |
| Record name | 4-Phenoxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52446-51-2 | |
| Record name | 4-Phenoxyphenethyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-[(4-chlorophenylcarbamoyl)methylthio]-1H-benzo[D]imidazole-1-carboxylate](/img/structure/B1608089.png)





![5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol](/img/structure/B1608101.png)


